REACTION_CXSMILES
|
[Li]CCCC.C(NC(C)C)(C)C.[CH3:13][C:14]([CH3:16])=[O:15].[Cl:17][C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](Cl)=[O:21]>C1COCC1.CCCCCC>[Cl:17][C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](=[O:21])[CH2:13][C:14](=[O:15])[CH3:16]
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Name
|
|
Quantity
|
3.02 mL
|
Type
|
reactant
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
16.46 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
6.11 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
cooled to −78° C
|
Type
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WAIT
|
Details
|
After 2 h at −78° C.
|
Duration
|
2 h
|
Type
|
WASH
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Details
|
The flask was rinsed with THF (2 mL)
|
Type
|
ADDITION
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Details
|
added
|
Type
|
WAIT
|
Details
|
After 1 h at −78° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with brine (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic solvents were evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous residue was extracted with EtOAc (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(CC(C)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |